![molecular formula C8H5F4NO B2387701 N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide CAS No. 1844922-78-6](/img/structure/B2387701.png)

N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

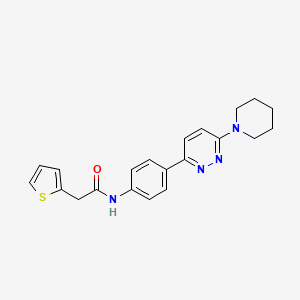

N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide, also known as NTFF, is a chemical compound with the CAS Number: 1844922-78-6 . It has a molecular weight of 207.13 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H5F4NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-4H,(H,13,14) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 207.13 .Scientific Research Applications

- N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide serves as an intermediate in pharmaceutical synthesis. Researchers use it to create more complex molecules with potential therapeutic applications .

- This compound plays a role in the synthesis of diphenylthioethers. These sulfur-containing compounds have diverse applications, including in materials science and organic synthesis .

- Scientists employ This compound in Suzuki-coupling reactions. These reactions allow the preparation of 2-trifluoromethyl aryl or heteroaryl derivatives. Such derivatives find use in drug discovery and materials chemistry .

- The compound contributes to the synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine. This molecule has potential as an antagonist of corticotropin-releasing hormone (CRH), which is involved in stress responses and mood regulation .

- Researchers have identified This compound (specifically, TAK-632) as a potent inhibitor of necroptosis. It targets both receptor-interacting protein kinase 1 (RIPK1) and RIPK3 kinases, providing insights into cell death pathways .

- Chemists explore the reactivity of this compound in various organic transformations. Its trifluoromethyl group can influence reaction outcomes, making it valuable for designing new synthetic routes .

Pharmaceutical Intermediates

Diphenylthioethers Synthesis

Suzuki-Coupling Reactions

Antagonist of Corticotropin-Releasing Hormone (CRH)

Inhibition of Necroptosis

Organic Synthesis and Chemical Transformations

Mechanism of Action

Target of Action

Compounds with trifluoromethyl groups have been found to interact with a variety of biological targets .

Mode of Action

It’s known that the trifluoromethyl group in organic compounds can significantly affect the pharmacological activity of the compound .

Biochemical Pathways

Organofluorine compounds, which include trifluoromethyl groups, have been found to exhibit unique behaviors in biochemical pathways .

Pharmacokinetics

The presence of fluorine in drug molecules can significantly affect their pharmacokinetic properties .

Result of Action

Compounds containing trifluoromethyl groups have been associated with a variety of pharmacological activities .

Action Environment

It’s known that environmental factors can significantly affect the action of pharmaceutical compounds .

properties

IUPAC Name |

N-[4-fluoro-2-(trifluoromethyl)phenyl]formamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-4H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLVJCZVGHHIEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(prop-2-enoylamino)methyl]-1H-indole-2-carboxylate](/img/structure/B2387622.png)

![Tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride](/img/structure/B2387625.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2387626.png)

![8-[(2E)-2-[(E)-4-(2-chlorophenyl)but-3-en-2-ylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2387630.png)

![N-(3-cyanothiolan-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2387632.png)

![N-(3,4-Difluorophenyl)-2-{[3-(ethylsulfamoyl)phenyl]formamido}acetamide](/img/structure/B2387634.png)

![Ethyl 4-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B2387638.png)